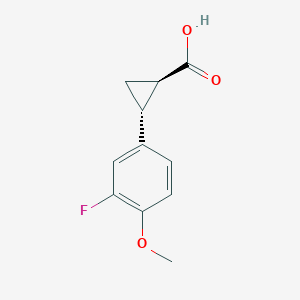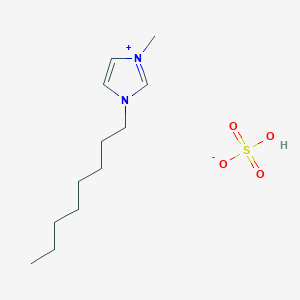![molecular formula C9H15O9P3 B3069781 [3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid CAS No. 586372-53-4](/img/structure/B3069781.png)
[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid
Vue d'ensemble
Description
[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid, otherwise known as 3,5-BMP, is a phosphonate compound with a wide range of applications in both scientific research and industry. It is an organophosphorus compound with a unique structure, containing both phosphonic and phenyl groups. It is a white solid, soluble in water and other polar solvents. 3,5-BMP has been used in various applications, such as corrosion inhibition, chelating agent, and biocide. In addition, it has been used in the synthesis of various compounds, such as organophosphonates, phosphonates, and phosphites. The synthesis of 3,5-BMP and its derivatives has been studied extensively and various methods have been developed.
Applications De Recherche Scientifique
Antibacterial Agents
Phosphinic and phosphonic acids exhibit remarkable antibacterial activity. Notably, Fosfomycin , derived from these compounds, remains effective against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria . Its mechanism involves inhibiting cell wall synthesis, making it a valuable tool in combating bacterial infections.
Antiviral Agents
Acyclic nucleoside phosphonic derivatives, such as Cidofovir , Adefovir , and Tenofovir , play a pivotal role in treating DNA virus and retrovirus infections. These compounds interfere with viral replication and have been particularly effective against Hepatitis C and Influenza A virus .
Neurological Therapeutics
Certain P-esters are associated with central nervous system (CNS) therapeutics. For instance:
- GABA-based Modulators : Gamma-aminobutyric acid (GABA) is an inhibitory neurotransmitter. Modulators of GABA receptors are relevant for treating epilepsy and anxiety disorders .
Bone Health and Density
Dronates: , which include P-esters, contribute to increased bone mineral density. These compounds are valuable in managing osteoporosis and related conditions .
Antimalarial Agents
Some P-esters have demonstrated antimalarial activity. Researchers have explored their potential in combating malaria, a disease caused by Plasmodium parasites .
Anticancer Properties
Certain P-esters exhibit anticancer activity. They have been investigated as potential chemotherapeutic agents. Their precise mechanisms vary, but they hold promise in cancer treatment .
For more in-depth information, you can refer to the review article on the hydrolysis of phosphinates and phosphonates . 🌟
Propriétés
IUPAC Name |
[3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O9P3/c10-19(11,12)4-7-1-8(5-20(13,14)15)3-9(2-7)6-21(16,17)18/h1-3H,4-6H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIXVZKHKBGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O9P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)
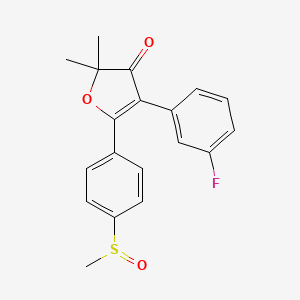

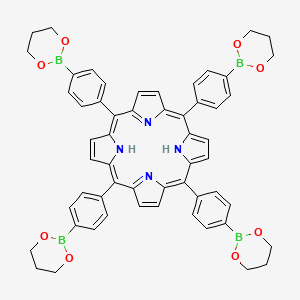
![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
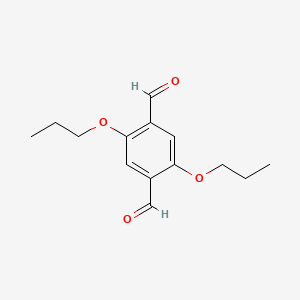

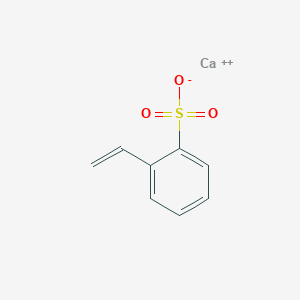
![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)
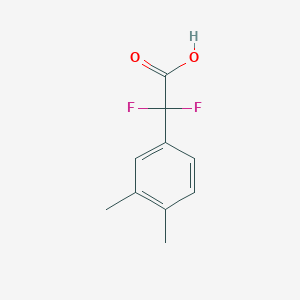
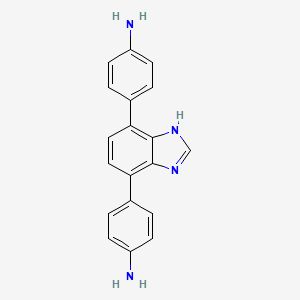
![(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid](/img/structure/B3069765.png)
